

IUPAC name and synonyms for (4-methylthiazol-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-methylthiazol-2-yl)methanol

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An In-depth Technical Guide to (4-methylthiazol-2-yl)methanol

This technical guide provides a comprehensive overview of **(4-methylthiazol-2-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, plausible synthetic routes, and relevant biological evaluation methods, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

- IUPAC Name: (4-methyl-1,3-thiazol-2-yl)methanol[1]
- Synonyms:
 - (4-Methylthiazol-2-yl)methanol

Physicochemical Properties

A summary of the key quantitative data for **(4-methylthiazol-2-yl)methanol** is presented in the table below for easy reference and comparison.

Property	Value
CAS Number	13750-63-5 [1]
Molecular Formula	C5H7NOS [1]
Molecular Weight	129.18 g/mol [1]
Physical Form	Pale-yellow to Yellow-brown to Dark brown Liquid [2]
Purity	95% - 97% [1] [2]
Storage Temperature	Sealed in dry, 2-8°C [2]

Experimental Protocols

Plausible Synthesis of (4-methylthiazol-2-yl)methanol

While a specific detailed protocol for the synthesis of **(4-methylthiazol-2-yl)methanol** is not readily available in the provided search results, a plausible synthetic route can be inferred from general organic chemistry principles and synthetic procedures for analogous thiazole derivatives. A common method for the preparation of primary alcohols is the reduction of a corresponding carboxylic acid or ester. A potential two-step synthesis is outlined below.

Step 1: Synthesis of 2-amino-4-methylthiazole

A common precursor for many thiazole derivatives is 2-amino-4-methylthiazole, which can be synthesized via the Hantzsch thiazole synthesis.

- Materials: Thiourea, chloroacetone, water, sodium hydroxide, ether.
- Procedure:
 - Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[\[3\]](#)
 - Add chloroacetone (1 mole) dropwise over 30 minutes while stirring. The reaction is exothermic.[\[3\]](#)

- Reflux the resulting yellow solution for two hours.[3]
- After cooling, add solid sodium hydroxide with continuous stirring and cooling.[3]
- Separate the upper oily layer and extract the aqueous layer with ether.[3]
- Combine the organic layers, dry over solid sodium hydroxide, and filter.[3]
- Remove the ether by distillation, and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.[3]

Step 2: Conversion to **(4-methylthiazol-2-yl)methanol**

The conversion of the 2-amino group to a hydroxymethyl group is a multi-step process that can be challenging. A more direct approach would be to start from a different precursor, such as 4-methylthiazole-2-carboxylic acid, and reduce it.

Alternative Step 1: Synthesis of 4-methylthiazole-2-carboxylic acid

This intermediate can be synthesized through various methods, often involving the reaction of a thioamide with an α -haloketone followed by oxidation or hydrolysis.

Alternative Step 2: Reduction to **(4-methylthiazol-2-yl)methanol**

- Materials: 4-methylthiazole-2-carboxylic acid or its ester, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH_4) or a safer alternative like Sodium borohydride/Aluminum chloride), anhydrous tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide, dichloromethane.
- Procedure:
 - In a round-bottom flask under an inert atmosphere, dissolve 4-methylthiazole-2-carboxylic acid or its ester in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add the reducing agent (e.g., LiAlH_4) portion-wise.

- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of water and then a sodium hydroxide solution at 0 °C.
- Filter the resulting precipitate and wash it with THF.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to yield **(4-methylthiazol-2-yl)methanol**.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This assay is relevant as thiazole derivatives have shown potential in cancer research.[\[2\]](#)

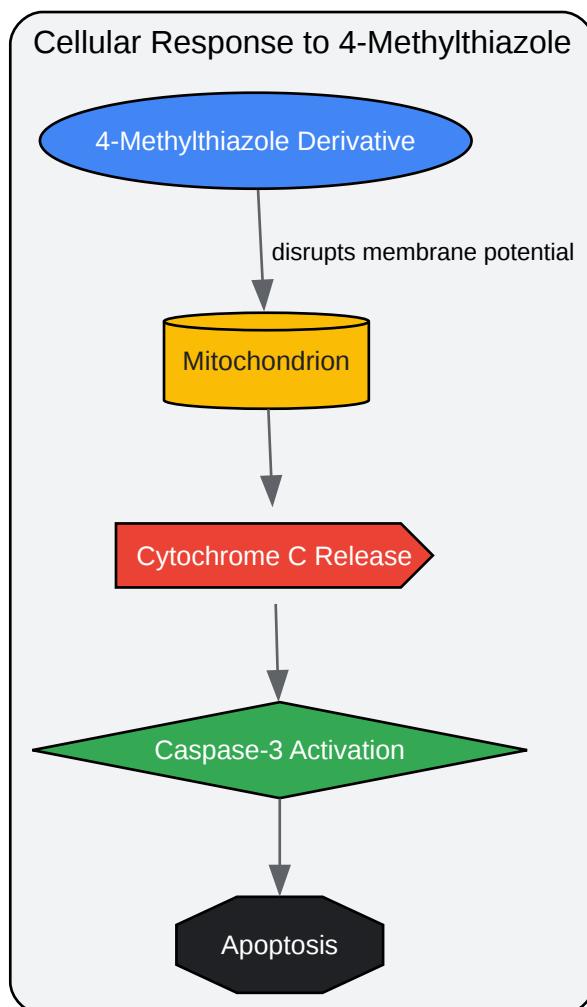
- Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[\[4\]](#)
- Materials: 96-well plates, cancer cell lines (e.g., HL-60), complete culture medium, **(4-methylthiazol-2-yl)methanol** stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).[\[4\]](#)
- Procedure:
 - Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow cell attachment.[\[4\]](#)
 - Treatment: Prepare serial dilutions of **(4-methylthiazol-2-yl)methanol** in the culture medium. Remove the old medium from the wells and add the different concentrations of

the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

- MTT Addition: Add 10 μ L of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
- Formazan Solubilization: Carefully remove the medium containing MTT and add 100 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
- Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[4]

Visualizations

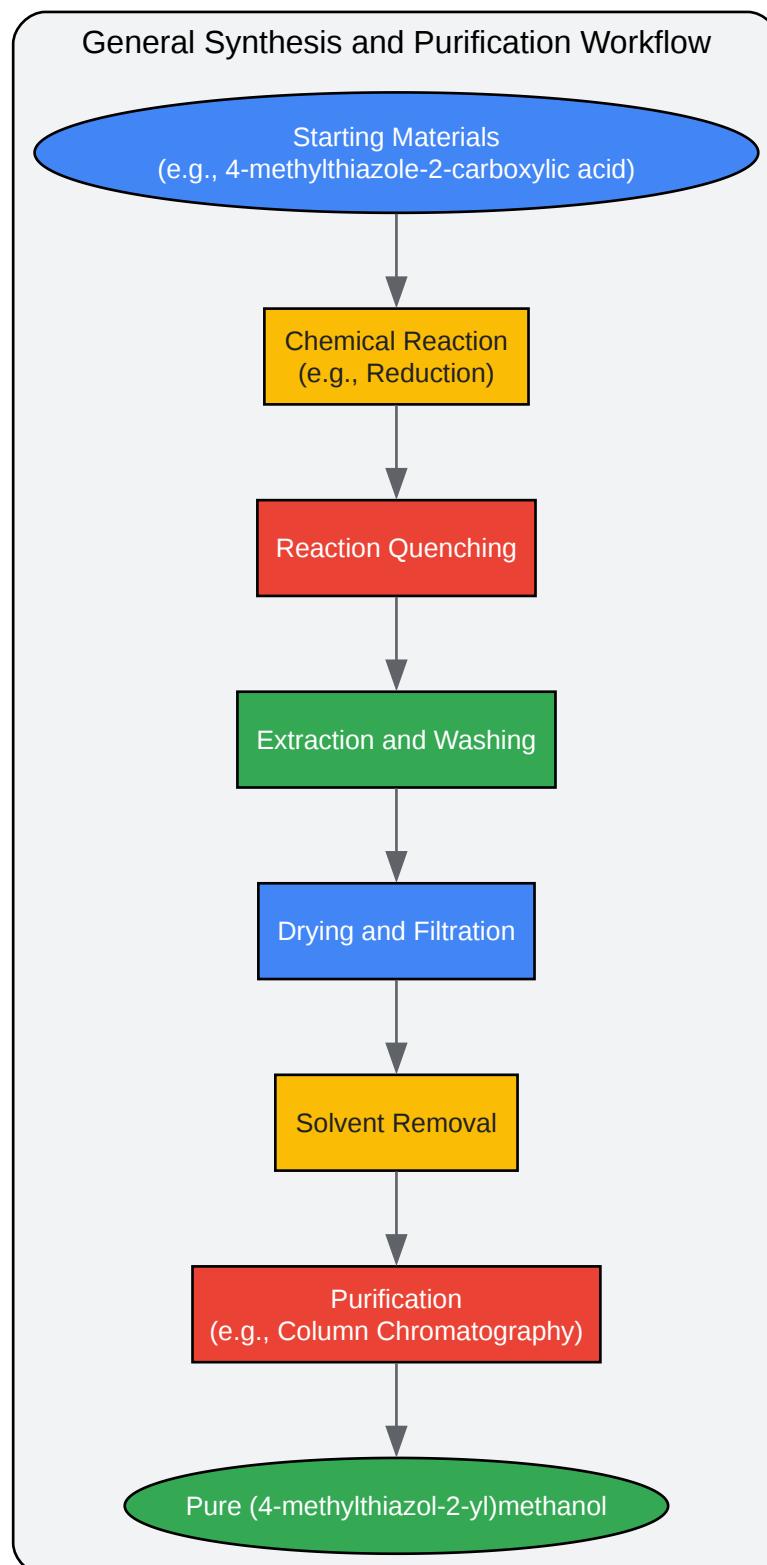
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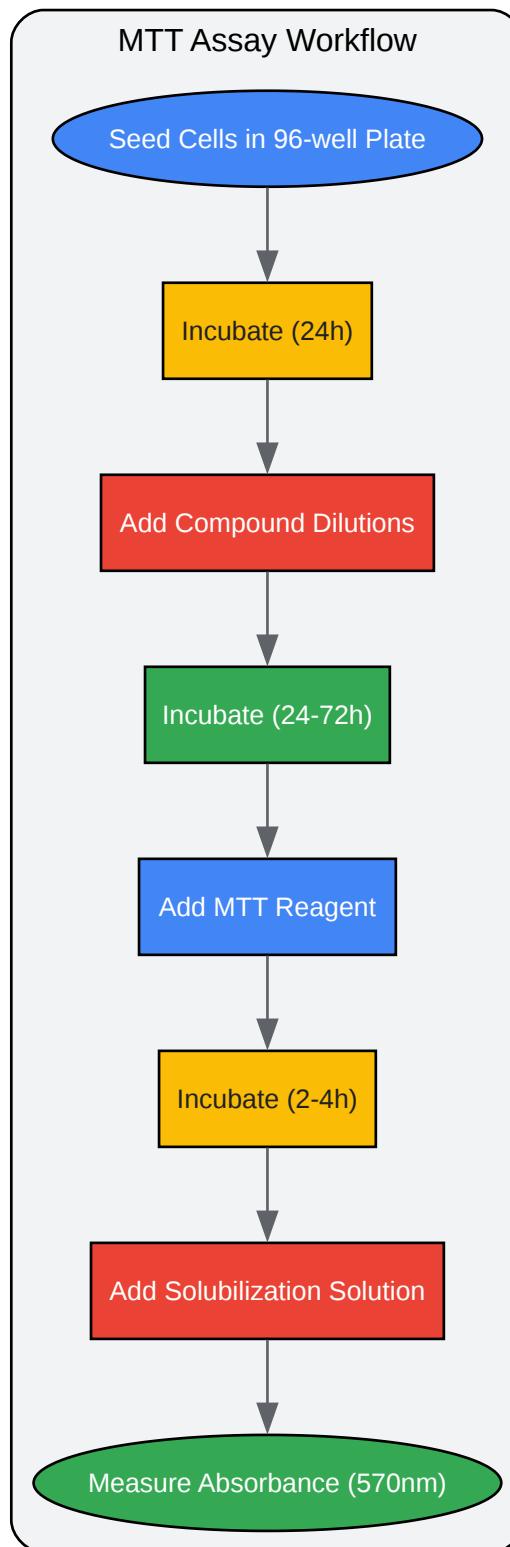
Caption: Apoptotic signaling pathway induced by 4-methylthiazole derivatives.

Experimental Workflows



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Caption: General workflow for the synthesis and purification of **(4-methylthiazol-2-yl)methanol**.



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Caption: Workflow for determining cell viability using the MTT assay.

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References

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- To cite this document: BenchChem. [IUPAC name and synonyms for (4-methylthiazol-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088423#iupac-name-and-synonyms-for-4-methylthiazol-2-yl-methanol>]

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